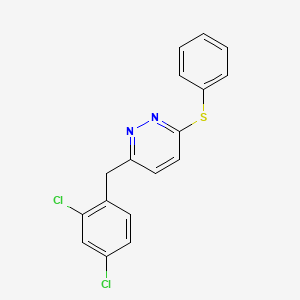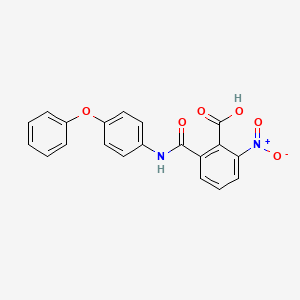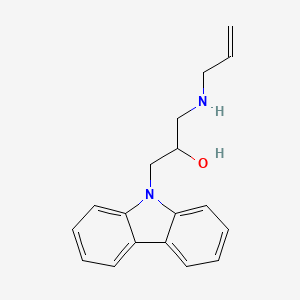
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has been substituted at the 3rd position with a 2,4-dichlorobenzyl group and at the 6th position with a phenylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazine ring, which is a six-membered ring with two nitrogen atoms. The 2,4-dichlorobenzyl group would be attached at the 3rd position and the phenylsulfanyl group at the 6th position .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine and similar pyridazine derivatives have been studied for their pharmacological properties. Some pyridazine derivatives demonstrate good anticonvulsive properties and resemble certain blood pressure-lowering drugs in their pharmacological characteristics. Additionally, some derivatives have shown excellent antibacterial effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Anticonvulsant Activity
- Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives, which are structurally related to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, revealed their potential in anticonvulsant activity. These compounds showed significant effectiveness in animal models of epilepsy. Specifically, compounds with a phenyl ring in the pyridazine ring and a 4-hydroxypiperidine side chain exhibited notable anticonvulsant activity (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).
Corrosion Inhibition
- Pyridazine derivatives, including those similar to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, have been studied for their inhibitory effect on corrosion of metals such as copper in acidic environments. Theoretical studies using density functional theory calculations have been employed to understand the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Zarrouk, Hammouti, Zarrok, Salghi, Bouachrine, Bentiss, & Al-Deyab, 2012).
Herbicidal Activities
- Investigations into 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the subject compound, have shown significant herbicidal activities. These derivatives were effective even at low doses, highlighting their potential as herbicides (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Molecular Dynamics and Quantum Chemical Studies
- Pyridazine derivatives have been the subject of detailed quantum chemical and molecular dynamic studies to understand their molecular interactions, adsorption behavior, and electronic properties. These studies provide insights into the molecular mechanics underlying the functional properties of these compounds (Mashuga, Olasunkanmi, & Ebenso, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-phenylsulfanylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-13-7-6-12(16(19)11-13)10-14-8-9-17(21-20-14)22-15-4-2-1-3-5-15/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNQNCIEWOEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)

![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)
![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)
![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)
